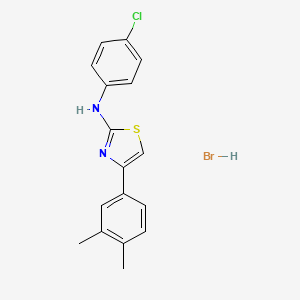![molecular formula C18H19N3O2S B4968509 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4968509.png)
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione, also known as thalidomide, is a medication that has been used for various medical purposes. Thalidomide was initially developed as a sedative but was later found to have immunomodulatory and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione is not fully understood, but it is known to have immunomodulatory and anti-inflammatory properties. Thalidomide has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines. Thalidomide also enhances the activity of natural killer cells and T cells, which are important components of the immune system.
Biochemical and Physiological Effects:
Thalidomide has been shown to have several biochemical and physiological effects. Thalidomide has been shown to reduce the levels of inflammatory cytokines, such as TNF-α, interleukin-1 (IL-1), and interleukin-6 (IL-6). Thalidomide has also been shown to enhance the activity of natural killer cells and T cells, which are important components of the immune system. Thalidomide has been shown to reduce the levels of angiogenic factors, such as vascular endothelial growth factor (VEGF), which are involved in the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
Thalidomide has several advantages for lab experiments, including its ability to modulate the immune system and reduce inflammation. Thalidomide has also been shown to have anti-angiogenic properties, which may be useful for studying the growth and spread of tumors. However, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione also has several limitations for lab experiments, including its potential toxicity and the need for careful dosing.
Orientations Futures
Thalidomide has several potential future directions for research. Thalidomide may be studied for its potential use in the treatment of other inflammatory and autoimmune diseases. Thalidomide may also be studied for its potential use in the treatment of cancer, HIV, and other viral infections. Finally, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione may be studied for its potential use in combination with other drugs to enhance their effectiveness.
Méthodes De Synthèse
Thalidomide is synthesized from phthalic anhydride and ammonium thiocyanate. The synthesis involves several steps, including the reaction of phthalic anhydride with ammonium thiocyanate to form 3-(4,6-dimethyl-2-pyrimidinyl)thiourea. This compound is then reacted with 2-ethylphenylhydrazine to form 3-(2-ethylphenyl)-2-thioxoimidazolidin-4-one. Finally, the product is treated with acetic anhydride to form 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
Thalidomide has been used for various medical purposes, including the treatment of multiple myeloma, leprosy, and other inflammatory and autoimmune diseases. Thalidomide has also been studied for its potential use in the treatment of cancer, HIV, and other viral infections.
Propriétés
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(2-ethylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-4-13-7-5-6-8-14(13)21-16(22)10-15(17(21)23)24-18-19-11(2)9-12(3)20-18/h5-9,15H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGVZSLHOYVVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(2-ethylphenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B4968437.png)
![1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4968440.png)

![2-{1-[1'-(4-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol trifluoroacetate (salt)](/img/structure/B4968454.png)
![N-{2-[3-(methylthio)benzyl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4968462.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4968469.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B4968471.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4968478.png)
![3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B4968481.png)


![4-methyl-N-(2-(3-phenoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4968503.png)
